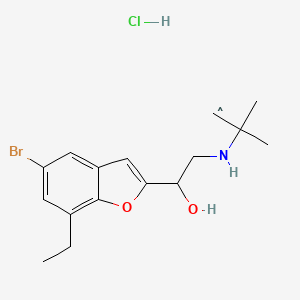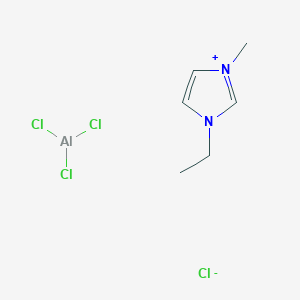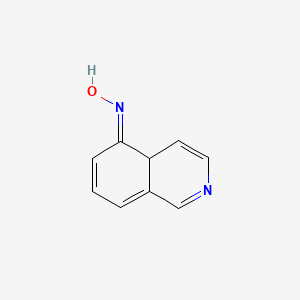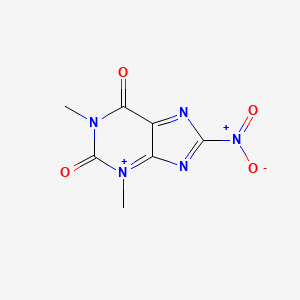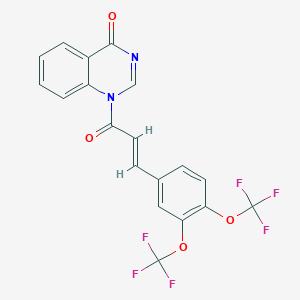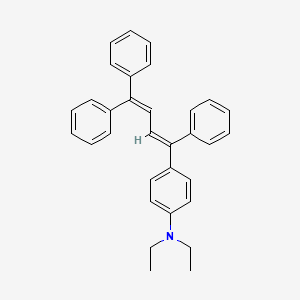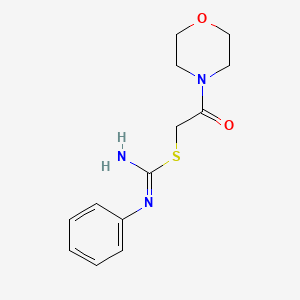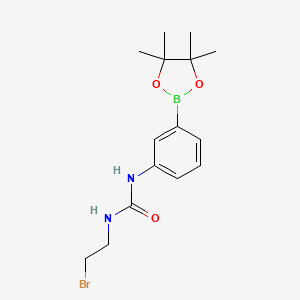
N-isoquinolin-5-ylhydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isoquinolin-5-ylhydroxylamine is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their wide range of biological activities and are considered important components in many biologically active products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-5-ylhydroxylamine typically involves the cyclization of aromatic ketoximes with alkynes in the presence of a catalytic amount of ruthenium or palladium catalysts. This reaction is known for its efficiency and high yield . Another method involves the use of aromatic aldehydes and aminoacetals under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. The use of environmentally friendly catalysts and processes is emphasized to minimize the formation of harmful by-products and to ensure high purity of the final product .
化学反応の分析
Types of Reactions
N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the replacement of a functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .
科学的研究の応用
N-isoquinolin-5-ylhydroxylamine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound of N-isoquinolin-5-ylhydroxylamine, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar structural features and biological activities.
Quinolone: A derivative of quinoline, widely used as an antimicrobial agent.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
N-isoquinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H |
InChIキー |
YYXSEVPIKNTAIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
